(4-Decylphenyl)methanol

Description

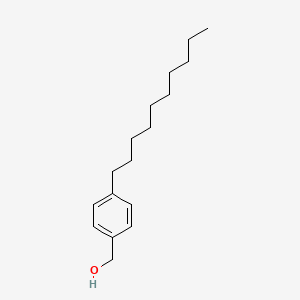

(4-Decylphenyl)methanol is a benzyl alcohol derivative with a decyl (C₁₀H₂₁) substituent at the para position of the benzene ring and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₇H₂₈O, yielding a molecular weight of 248.4 g/mol. The compound is synthesized via reactions involving (4-decylphenyl) intermediates, such as coupling with alkynyl groups or carbamate formation . Its long alkyl chain imparts significant hydrophobicity, making it soluble in organic solvents like ethyl acetate or hexanes, as evidenced by its use in column chromatography purification . Applications include roles in organic electronics (e.g., non-fullerene acceptors in solar cells) and as a pharmaceutical intermediate .

Properties

CAS No. |

7408-29-9 |

|---|---|

Molecular Formula |

C17H28O |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

(4-decylphenyl)methanol |

InChI |

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h11-14,18H,2-10,15H2,1H3 |

InChI Key |

AKKYADYOXUCSIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

(4-Butylphenyl)methanol

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.24 g/mol .

- Structural Differences : The butyl (C₄H₉) chain is shorter than decyl, reducing hydrophobicity.

- Properties: Higher water solubility compared to (4-decylphenyl)methanol due to shorter alkyl chain. Likely lower boiling point (exact data unavailable in evidence).

(4-(Decyloxy)phenyl)(phenyl)methanone

- Molecular Formula : C₂₃H₃₀O₂

- Molecular Weight : 338.5 g/mol .

- Structural Differences : Contains a ketone (-CO-) and decyloxy (C₁₀H₂₁O-) group instead of a hydroxymethyl.

- Properties : The ketone group increases polarity compared to the alcohol, altering reactivity (e.g., susceptibility to nucleophilic attack).

- Applications : Laboratory research (e.g., electrode modification in electrochemistry) .

4-Methoxybenzyl Alcohol

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol .

- Structural Differences : Methoxy (-OCH₃) substituent instead of decylphenyl.

- Properties : Higher water solubility due to polar methoxy group. Lower thermal stability (melting point: ~192–193°C for a related Schiff base compound) .

- Applications : Pharmaceutical intermediates; restricted from repeated food contact due to toxicity concerns .

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

- Molecular Formula : C₁₇H₁₆N₂OS

- Molecular Weight : 296.4 g/mol .

- Structural Differences : Complex heterocyclic structure with methylthio (-SCH₃) and pyrazole groups.

- Applications: No specific applications noted; handled with stringent safety protocols due to toxicity .

Data Tables

Table 1: Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₇H₂₈O | 248.4 | -CH₂OH, -C₁₀H₂₁ |

| (4-Butylphenyl)methanol | C₁₁H₁₆O | 164.24 | -CH₂OH, -C₄H₉ |

| (4-(Decyloxy)phenyl)(phenyl)methanone | C₂₃H₃₀O₂ | 338.5 | -CO-, -O-C₁₀H₂₁ |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | -CH₂OH, -OCH₃ |

Research Findings and Industrial Relevance

- Organic Electronics: this compound derivatives enhance solubility and film-forming properties in organic solar cells, critical for device efficiency .

- Pharmaceuticals : Used in synthesizing carbamate derivatives (e.g., tert-butyl (R)-4-((4-decylphenyl)carbamoyl)-2-methylpiperazine-1-carboxylate), indicating utility in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.